molecular formula C15H17N7O B10895865 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10895865
M. Wt: 311.34 g/mol
InChI Key: LMGZPMKUCWKJJM-UHFFFAOYSA-N
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Description

N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazole ring fused to a triazolopyrimidine core, with a cyclopentyl and a methyl group attached to the pyrazole ring.

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H17N7O/c1-10-9-12(22(19-10)11-5-2-3-6-11)17-14(23)13-18-15-16-7-4-8-21(15)20-13/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,23)

InChI Key

LMGZPMKUCWKJJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)C4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the Triazolopyrimidine Core: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable triazole precursor to form the triazolopyrimidine core. This step often requires the use of strong acids or bases and elevated temperatures.

    Functional Group Modifications: The final step involves the introduction of the cyclopentyl and methyl groups onto the pyrazole ring. This can be accomplished through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles, electrophiles, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.

    Triazolopyrimidine Derivatives: Various derivatives with modifications on the triazole or pyrimidine rings, exhibiting different biological activities.

Uniqueness

N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which confers distinct biological properties. Its cyclopentyl and methyl groups enhance its binding affinity and selectivity towards CDKs, making it a promising candidate for further development as a therapeutic agent .

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